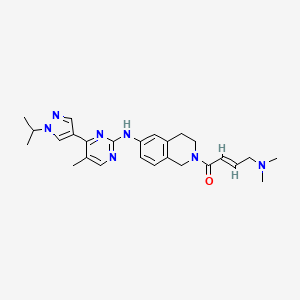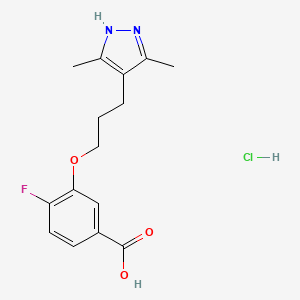
Acoramidis hydrochloride
Overview
Description
Acoramidis hydrochloride is a useful research compound. Its molecular formula is C15H18ClFN2O3 and its molecular weight is 328.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acoramidis hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acoramidis hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Pharmacological Treatment of Epinephrine-induced Microarterial Spasm
In a study exploring treatments for epinephrine-induced arterial spasms, various vasodilatory drugs, including hydrochlorides like lidocaine and verapamil, were investigated for their efficacy. This research, though not directly involving Acoramidis hydrochloride, highlights the potential of hydrochloride compounds in vascular applications (Pederson et al., 1989).
2. Gastrointestinal Motility Modulation
Acotiamide hydrochloride, a compound with some similarity to Acoramidis hydrochloride, has shown promise as a gastrointestinal motility modulator. This suggests the potential of Acoramidis hydrochloride in similar digestive system applications (Seto et al., 2008).
3. Antimicrobial and Wound Healing Properties
Hydrochlorides in general have been explored for their antimicrobial properties. For example, the study of Ixora coccinea leaf extract in hydrogel formulation, which contains hydrochloride components, demonstrated significant antimicrobial activity, indicating a possible research avenue for Acoramidis hydrochloride in wound healing and antimicrobial applications (Rescober et al., 2021).
4. Antitumoral Activity
Research into the antitumoral properties of various compounds, including hydrochlorides, has been a significant area of interest. While Acoramidis hydrochloride itself hasn't been directly studied in this context, the broader investigation into DNA intercalators as antitumoral drugs provides a foundation for examining its potential in cancer therapy (Martínez & Chacón-García, 2005).
5. Therapeutic Use in Rheumatological Diseases
Although not specific to Acoramidis hydrochloride, the study on the use of biosimilars in treating rheumatological diseases highlights the evolving landscape of treatment strategies, which could be relevant for the application of Acoramidis hydrochloride in similar therapeutic contexts (Kay et al., 2017).
properties
IUPAC Name |
3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3.ClH/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16;/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZEARHINUOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acoramidis hydrochloride | |
CAS RN |
2242751-53-5 | |
| Record name | Acoramidis hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242751535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACORAMIDIS HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9C88C2NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



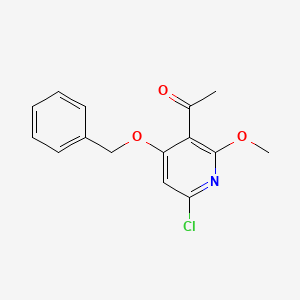
![6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8144509.png)

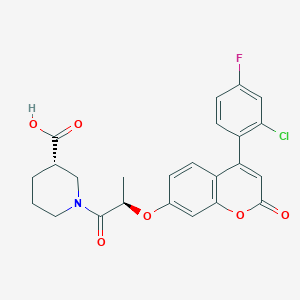
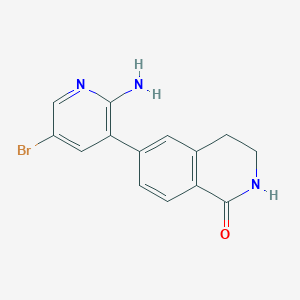
![1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B8144544.png)
![2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B8144546.png)
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)
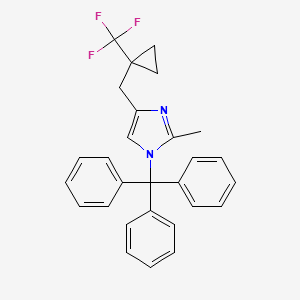
![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)
